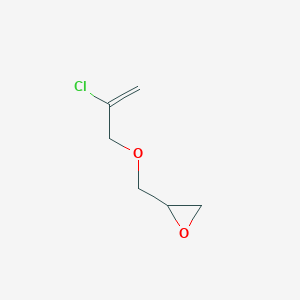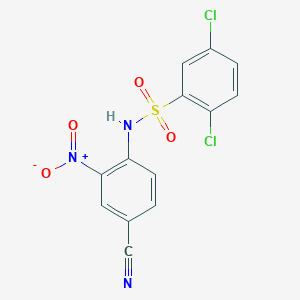![molecular formula C11H21NO3S B14598405 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one CAS No. 61201-06-7](/img/structure/B14598405.png)
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is an organic compound that features a combination of functional groups, including an amino group, a sulfanyl group, and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The starting material, 2,2-diethoxyethanol, is reacted with an amine to introduce the amino group.
Introduction of the Sulfanyl Group: The intermediate product is then treated with a thiol compound to introduce the methylsulfanyl group.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butenone structure can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. The butenone structure allows for conjugation and interaction with various biological molecules, influencing pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)butan-2-one: Similar structure but lacks the double bond in the butenone.
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
61201-06-7 |
|---|---|
Molecular Formula |
C11H21NO3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-(2,2-diethoxyethylamino)-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C11H21NO3S/c1-5-14-11(15-6-2)8-12-10(16-4)7-9(3)13/h7,11-12H,5-6,8H2,1-4H3 |
InChI Key |
XVCWNRAFHSAAII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=CC(=O)C)SC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)


![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)



![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)


![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)
